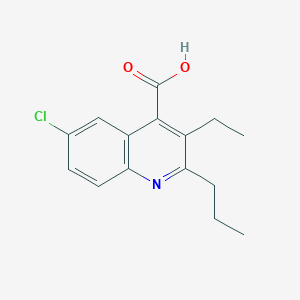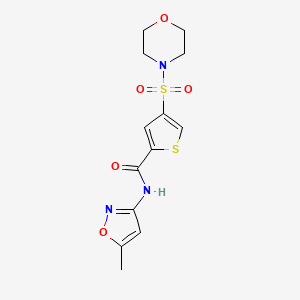
N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a part of a broad category of chemicals known for their complex synthesis processes and various applications in chemistry and materials science. Its structure suggests it could be involved in a wide range of chemical reactions and possess unique physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves intricate steps, often starting from basic chemical structures and building up through reactions like N-benzylation and addition of arylmagnesium halide. For instance, the development of synthetic equivalents for accessing complex molecular frameworks showcases the intricate methodologies employed in synthesizing such compounds (Harikrishna Kommidi et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and theoretical studies, plays a crucial role in understanding the properties of compounds. Studies on compounds with similar structures reveal insights into their conformers and molecular interactions, providing a basis for understanding the structural dynamics of "N1-(2-methoxyethyl)-N2-(4-methylphenyl)-N2-(phenylsulfonyl)glycinamide" (P. Olivato et al., 2009).
Chemical Reactions and Properties
The compound's chemical reactivity and properties can be inferred from related studies, where the effects of substituents on reaction kinetics and mechanisms are explored. Such research provides valuable information on how similar compounds behave in chemical reactions, offering insights into their reactivity and stability under various conditions (M. Sedlák et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application. X-ray crystallography and other techniques allow for the detailed examination of the compound's structure, contributing to our understanding of its physical characteristics and how they affect its chemical behavior (B. Al-Hourani et al., 2015).
Aplicaciones Científicas De Investigación
Synthetic Applications
Convenient Synthesis of Tetrahydroisoquinolines : A study by Kommidi et al. (2010) introduced synthetic equivalents based on Weinreb Amide (WA) functionality for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. These equivalents allow for the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing a convenient pathway for constructing complex structures (Kommidi, Balasubramaniam, & Aidhen, 2010).
Generation of Glycosyl Triflates : Crich and Smith (2000) demonstrated the use of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) in combination with trifluoromethanesulfonic anhydride for generating glycosyl triflates from thioglycosides. This process highlights its utility in glycosylation reactions, essential for synthesizing complex carbohydrates (Crich & Smith, 2000).
Biological Applications
- Anti-Osteoporosis Potential : Cho et al. (2020) investigated the osteoclast inhibitory activity of a novel compound, PMSA, which showed potential in preventing bone loss in mice models of postmenopausal osteoporosis. This study underscores the compound's relevance in developing new therapeutic agents for bone diseases (Cho et al., 2020).
Medicinal Chemistry Applications
- Sulfonamide Antitumor Activities : Owa et al. (2002) conducted a study on sulfonamide-focused libraries against a panel of 39 human cancer cell lines. They identified potent cell cycle inhibitors, shedding light on the structure-activity relationships necessary for antitumor activities and highlighting the compound's utility in medicinal chemistry research (Owa et al., 2002).
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-15-8-10-16(11-9-15)20(14-18(21)19-12-13-24-2)25(22,23)17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKLTXKXKFPMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl-p-tolyl-amino)-N-(2-methoxy-ethyl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)
![1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5558258.png)
![2-(2-chlorophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5558279.png)
![N-{rel-(3S,4R)-1-[4-(2-aminoethyl)benzyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5558282.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B5558297.png)


![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)
![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)